molecular formula C6H10N2O B12996939 4-Hydroxypiperidine-2-carbonitrile

4-Hydroxypiperidine-2-carbonitrile

Cat. No.: B12996939
M. Wt: 126.16 g/mol
InChI Key: NEDHBODJRHGJGP-UHFFFAOYSA-N
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Description

4-Hydroxypiperidine-2-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The hydroxyl group at the fourth position and the nitrile group at the second position make this compound unique and of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypiperidine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the use of 4-piperidone hydrochloride hydrate as a starting material. The process involves the following steps:

  • Dissolving 4-piperidone hydrochloride hydrate in distilled water.
  • Introducing liquid ammonia to achieve alkalinity.
  • Extracting with toluene and drying with anhydrous magnesium sulfate.
  • Refluxing with sodium borohydride in methanol.
  • Adjusting the pH with dilute hydrochloric acid.
  • Separating the organic phase and crystallizing the product .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypiperidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.

Major Products:

Scientific Research Applications

4-Hydroxypiperidine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxypiperidine-2-carbonitrile and its derivatives involves interaction with specific molecular targets. For instance, certain derivatives have been shown to inhibit enzymes involved in cancer cell proliferation. The hydroxyl and nitrile groups play a crucial role in binding to the active sites of these enzymes, leading to inhibition of their activity and subsequent cell cycle arrest .

Comparison with Similar Compounds

    4-Hydroxypiperidine: Lacks the nitrile group but shares the hydroxyl group at the fourth position.

    2-Cyanopyridine: Contains a nitrile group at the second position but lacks the piperidine ring.

    4-Piperidone: Contains a carbonyl group at the fourth position instead of a hydroxyl group.

Uniqueness: 4-Hydroxypiperidine-2-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

4-hydroxypiperidine-2-carbonitrile

InChI

InChI=1S/C6H10N2O/c7-4-5-3-6(9)1-2-8-5/h5-6,8-9H,1-3H2

InChI Key

NEDHBODJRHGJGP-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC1O)C#N

Origin of Product

United States

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